molecular formula C21H22ClN5O3 B11137227 4-chloro-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

4-chloro-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11137227
M. Wt: 427.9 g/mol
InChI Key: JUQGVNSDCIXSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core, a methoxyphenyl group, and a tetrahydro-2H-pyran moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is the acylation of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine with 4-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)benzoyl chloride . The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while nucleophilic substitution of the chloro group can produce various substituted benzamides.

Scientific Research Applications

4-chloro-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine
  • **4-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)benzoyl chloride

Uniqueness

What sets 4-chloro-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H22ClN5O3

Molecular Weight

427.9 g/mol

IUPAC Name

4-chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C21H22ClN5O3/c1-29-17-5-2-15(3-6-17)21(8-10-30-11-9-21)13-23-20(28)18-7-4-16(22)12-19(18)27-14-24-25-26-27/h2-7,12,14H,8-11,13H2,1H3,(H,23,28)

InChI Key

JUQGVNSDCIXSOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.